6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a spirocyclic azaspiroheptane system. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the direct fluorination of a pyridine precursor or the assembly of the pyridine ring from a trifluoromethyl-containing building block.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the spirocyclic structure contribute to its ability to bind to enzymes, receptors, and other biomolecules, thereby modulating their activity . The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine: A simpler analog that lacks the spirocyclic structure but retains the trifluoromethyl group and pyridine ring.
2-Azaspiro[3.3]heptane: A compound with a similar spirocyclic structure but without the trifluoromethyl-pyridine moiety.
Phenylpyridine Derivatives: Compounds that contain a phenyl group attached to a pyridine ring, but with different substituents and structural features.
Uniqueness
6-Phenyl-2-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane is unique due to its combination of a trifluoromethyl-pyridine moiety and a spirocyclic azaspiroheptane structure. This unique combination imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c20-19(21,22)16-7-6-14(10-23-16)17(25)24-11-18(12-24)8-15(9-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSBNZELSCQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.